molecular formula C7H7F2NO2S B1413264 2,3-Difluoro-5-methylbenzenesulfonamide CAS No. 1803812-81-8

2,3-Difluoro-5-methylbenzenesulfonamide

Cat. No. B1413264
CAS RN: 1803812-81-8
M. Wt: 207.2 g/mol
InChI Key: PHXLKNFUIFXNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for 2,3-Difluoro-5-methylbenzenesulfonamide were not found, sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) and others have been synthesized and studied for their antibacterial activities .


Molecular Structure Analysis

The molecular formula of 2,3-Difluoro-5-methylbenzenesulfonamide is C7H7F2NO2S, and its molecular weight is 207.2 g/mol.

Mechanism of Action

Sulfonamides, the class of compounds to which 2,3-Difluoro-5-methylbenzenesulfonamide belongs, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Future Directions

Fluorinated drugs, like 2,3-Difluoro-5-methylbenzenesulfonamide, are gaining pharmaceutical importance due to the favorable features obtained through the incorporation of fluorine atoms. As their commercial availability is still very limited, there is a potential for expanding the range of possible candidates through the synthesis of new fluorinated compounds .

properties

IUPAC Name

2,3-difluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLKNFUIFXNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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